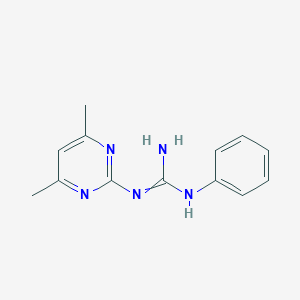

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Description

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNGERWGVXPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-49-8 |

Source

|

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

This technical guide details the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine , a privileged scaffold in medicinal chemistry often utilized for kinase inhibition and receptor modulation.

The guide prioritizes the Acid-Promoted Cyanamide Amination route due to its operational simplicity, high atom economy, and avoidance of heavy metal desulfurization reagents typical of classical thiourea methods.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine Molecular Formula: C₁₃H₁₅N₅ Molecular Weight: 241.29 g/mol

The synthesis of N-heteroaryl-N'-arylguanidines faces challenges regarding tautomeric selectivity and poor nucleophilicity of the heteroaryl amine. A retrosynthetic analysis reveals two primary disconnections:

-

Path A (Modern): Nucleophilic addition of aniline to an electrophilic N-pyrimidinylcyanamide.

-

Path B (Classical): Desulfurization/amination of a thiourea intermediate derived from phenyl isothiocyanate.

This guide details Path A as the primary protocol, validated by recent literature for its superior yield and reduced waste profile.

Figure 1: Retrosynthetic disconnection showing the cyanamide intermediate strategy.

Primary Protocol: Acid-Promoted Cyanamide Amination

This method relies on the activation of the nitrile group in N-(4,6-dimethylpyrimidin-2-yl)cyanamide by a protic acid, facilitating nucleophilic attack by aniline.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | CAS / Notes |

| 2-Amino-4,6-dimethylpyrimidine | 1.0 | Starting Material | Precursor scaffold |

| Cyanogen Bromide (BrCN) | 1.1 | Electrophile | Toxic: Handle in fume hood |

| Aniline | 1.2 | Nucleophile | Freshly distilled recommended |

| HCl (4M in Dioxane or 2-PrOH) | 1.5 | Catalyst | Activates nitrile |

| Triethylamine (Et₃N) | 1.5 | Base | Scavenger for HBr step |

| Acetonitrile / 2-Propanol | Solvent | Medium | Dry solvents preferred |

Step-by-Step Methodology

Step 1: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)cyanamide

-

Dissolution: Dissolve 2-amino-4,6-dimethylpyrimidine (10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C. Add triethylamine (15 mmol) followed by the slow, portion-wise addition of cyanogen bromide (11 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show consumption of the amine.

-

Workup: Pour the reaction mixture into ice water. The cyanamide intermediate often precipitates. Filter the solid.[2][5] If no precipitate forms, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Checkpoint: Verify the presence of the nitrile stretch (~2200 cm⁻¹) in IR.

-

Step 2: Guanylation with Aniline

-

Setup: In a pressure vial or reflux flask, suspend the N-(4,6-dimethylpyrimidin-2-yl)cyanamide (5 mmol) in 2-propanol (15 mL).

-

Catalysis: Add Aniline (6 mmol) followed by 4M HCl in Dioxane (7.5 mmol).

-

Heating: Heat the mixture to reflux (or 80–90°C) for 12–16 hours. The suspension will likely clarify as the guanidinium salt forms, then may re-precipitate.

-

Isolation: Cool the mixture to room temperature.

-

If solid forms: Filter the hydrochloride salt directly.

-

If solution remains: Concentrate to ~50% volume and add diethyl ether to induce precipitation.

-

-

Neutralization (Free Base): Dissolve the salt in minimal water/methanol. Adjust pH to ~9–10 using 1M NaOH. Extract with dichloromethane (3 x 20 mL).

-

Final Purification: Dry organic layers (Na₂SO₄) and concentrate. The crude product can be recrystallized from acetonitrile or purified via flash chromatography (DCM/MeOH 95:5).

Mechanism of Action

The reaction proceeds via the protonation of the cyanamide nitrile, increasing its electrophilicity. The aniline nitrogen attacks the central carbon, forming a guanidine core.

Figure 2: Mechanistic pathway for the acid-catalyzed guanylation.

Alternative Route: Classical Thiourea Conversion

Use this route if Cyanogen Bromide is unavailable or if specific thiourea intermediates are required for SAR studies.

-

Thiourea Formation: React 2-amino-4,6-dimethylpyrimidine with Phenyl Isothiocyanate in refluxing acetone for 4 hours.

-

Yield: High (>85%).[6]

-

Product: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea.

-

-

Desulfurization/Amination: Treat the thiourea with EDCI (1.2 equiv) and HMDS (or aqueous ammonia) in DMF.

-

Note: EDCI acts as a "soft" desulfurizing agent, activating the thiocarbonyl to nucleophilic attack by ammonia, converting C=S to C=NH.

-

Caution: Avoid mercury-based desulfurization (HgCl₂, HgO) unless strictly necessary due to toxicity and waste disposal issues.

-

Characterization & Quality Control

The synthesized compound must be validated against the following criteria to ensure structural integrity and purity.

| Parameter | Expected Value/Observation | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 165–170°C (Dependent on salt form) | Capillary Method |

| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 6H, CH₃), 6.8 (s, 1H, Pyr-H), 7.0–7.5 (m, 5H, Ph), 9.0–11.0 (br, NH) | 400 MHz NMR |

| MS (ESI+) | [M+H]⁺ = 242.15 | LC-MS |

| Solubility | Soluble in DMSO, MeOH; Low in Water (Free base) | Gravimetric |

Critical QC Check: Distinguish between the target guanidine and the potential byproduct (N,N'-diphenylguanidine) by checking the integration of the methyl singlet at δ 2.3 ppm. If this peak is missing, the pyrimidine ring was not incorporated or was cleaved.

References

-

Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State.[4] ResearchGate. Link

-

Sigma-Aldrich. 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(trifluoromethyl)phenyl)guanidine Product Page.Link

-

Giles, D., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turk J Chem. Link

- Madapa, S., et al. (2008).Advances in the synthesis of guanidines. Current Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103319420A - Method for preparing 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model | MDPI [mdpi.com]

IUPAC name for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Topic: Structural Elucidation and Synthetic Utility of 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine Document Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary & Nomenclature Analysis[1][2]

Compound Identity

The molecule 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS: 16018-49-8) represents a critical "privileged scaffold" in medicinal chemistry, bridging a lipophilic aryl domain (phenyl) and a polar, hydrogen-bond-rich heteroaryl domain (pyrimidine) via a flexible guanidine linker.[1][2][3][4] This architecture is bioisosteric to several kinase inhibitors and antifungal agents (e.g., pyrimethanil analogs).

IUPAC Nomenclature Deconstruction

Correct nomenclature is vital for IP clarity and database registration.[1] The name provided follows IUPAC substitutive nomenclature rules, treating guanidine as the parent hydride.

| Component | Assignment Rule (IUPAC P-66.4.1.2) |

| Parent Structure | Guanidine [ |

| Locants | Nitrogen atoms are numbered 1, 2, and 3.[1][5][6] Alternatively, |

| Substituent 1 | Phenyl group at position 3 (or |

| Substituent 2 | 4,6-Dimethylpyrimidin-2-yl group at position 1 (or |

| Preferred Name (PIN) |

Critical Tautomeric Note:

Guanidines exhibit prototropic tautomerism. While the name implies a static double bond, in solution, the double bond delocalizes across the

Physicochemical Profile & Molecular Architecture[1][4]

Understanding the physical properties is a prerequisite for successful formulation and assay development.[1]

Table 1: Key Physicochemical Descriptors

| Property | Value | Implication for Drug Design |

| Molecular Weight | 241.29 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis.[1] |

| cLogP | ~1.9 - 2.2 | High membrane permeability; moderate solubility.[1] |

| pKa (Guanidine) | ~8.5 - 9.5 | Lower than unsubstituted guanidine (13.[1]6) due to the electron-withdrawing pyrimidine.[1] |

| H-Bond Donors | 2-3 | Critical for binding pocket interactions (e.g., Glu/Asp residues).[1] |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens act as acceptors.[1] |

Synthetic Methodology: The "Cyanamide Route"

As an Application Scientist, I recommend the Cyanamide Activation Strategy over the classical thiourea desulfurization (using HgCl

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of aniline on an electrophilic cyanamide species derived from 2-amino-4,6-dimethylpyrimidine.[1]

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Two-step synthesis via cyanamide activation. This route avoids heavy metal scavengers required in thiourea methods.

Detailed Protocol (Self-Validating System)

Step 1: Preparation of the Cyanamide Intermediate

-

Dissolution: Dissolve 2-amino-4,6-dimethylpyrimidine (10 mmol) in anhydrous THF under

atmosphere. -

Deprotonation: Cool to 0°C and add NaH (1.2 eq) portion-wise. Evolution of

gas validates deprotonation.[1] -

Cyanation: Add Cyanogen Bromide (BrCN, 1.1 eq) slowly.[1] Safety Note: BrCN is volatile and toxic; use a bleach trap.

-

Validation: Monitor TLC (Hexane/EtOAc 1:1). The starting amine spot (

) should disappear, replaced by a higher

Step 2: Guanylation with Aniline

-

Mixing: Suspend the isolated cyanamide intermediate (5 mmol) in 1,4-dioxane or ethanol.

-

Addition: Add Aniline (5.5 mmol) and 1M HCl in dioxane (0.5 eq) as a catalyst.

-

Reflux: Heat to 90-100°C for 4-6 hours.

-

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.[1]

-

Free Base Liberation: Treat the salt with 1M NaOH and extract with DCM to obtain the free base.[1]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Table 2: Diagnostic NMR Signals (DMSO-

)

| Proton ( | Chemical Shift ( | Multiplicity | Interpretation |

| Pyrimidine-CH | 2.25 - 2.35 | Singlet (6H) | Two equivalent methyl groups at positions 4 and 6.[1] |

| Pyrimidine-H5 | 6.50 - 6.60 | Singlet (1H) | The aromatic proton on the pyrimidine ring.[1] |

| Phenyl-H | 7.00 - 7.40 | Multiplet (5H) | Characteristic aromatic pattern for the phenyl ring.[1] |

| Guanidine-NH | 9.00 - 10.50 | Broad Singlet | Exchangeable protons; shifts vary with concentration/salt form.[1] |

Mass Spectrometry (ESI+):

-

Expected

: 242.15 m/z .[1] -

Look for a fragment at 122 m/z (4,6-dimethylpyrimidin-2-amine) indicating cleavage of the guanidine bridge.[1]

Pharmacological Applications & Signaling

This scaffold is not merely a chemical curiosity; it is a template for bioactive discovery.

Kinase Inhibition Potential

The "Pyrimidine-NH-C(=NH)-NH-Aryl" motif mimics the ATP-binding hinge region of kinases.[1] The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Met gatekeeper residues), while the phenyl group occupies the hydrophobic back pocket.

Antibacterial Oligomerization

Recent studies indicate that guanidine derivatives can undergo spontaneous oligomerization or form dimers that exhibit enhanced antibacterial activity against Gram-positive pathogens (e.g., S. aureus).[1]

Diagram 2: Pharmacophore Interaction Logic[1]

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.[1]

References

-

Elumalai, V., et al. (2024).[1][7] X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate.

-

PubChem. (2025).[1] Compound Summary: 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine (CID 9570316).[1] National Library of Medicine.[1]

-

Tanatani, A., et al. (1998).[1][5] Crystal structures of N-methylated diphenylguanidines. (Cited in context of guanidine tautomerism).

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-66.4.1.2.

Sources

- 1. 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine | C13H15N5 | CID 9570316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound N-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]-N'-phenylguanidine -... [chemdiv.com]

- 3. mdpi.com [mdpi.com]

- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

Molecular Weight & Structural Analysis: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

[1][2]

Executive Summary

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS: 16018-49-8) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for kinase inhibitors and antifolate agents.[1][2][3] Precise characterization of its molecular weight is critical for stoichiometric accuracy in high-throughput screening (HTS) and lead optimization.[1][2]

The average molecular weight of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is 241.29 g/mol . [1][2][3]

This guide details the structural derivation, synthesis pathways, and analytical validation protocols required to work with this compound in a drug discovery context.

Part 1: Chemical Identity & Structural Breakdown[1][2]

Core Specifications

The molecule consists of a central guanidine bridge linking a lipophilic phenyl ring and a 4,6-dimethyl-substituted pyrimidine ring.[1][2][3] This "privileged scaffold" architecture allows for dual hydrogen bonding interactions, making it a frequent hit in kinase binding assays.[1][2]

| Property | Value |

| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine |

| CAS Number | 16018-49-8 |

| Molecular Formula | C₁₃H₁₅N₅ |

| Average Molecular Weight | 241.29 g/mol |

| Monoisotopic Mass | 241.1327 Da |

| XLogP3-AA | 1.8 (Predicted) |

| TPSA | 76.2 Ų |

| SMILES | CC1=CC(=NC(=N1)NC(=N)NC2=CC=CC=C2)C |

Structural Logic & Formula Derivation

To ensure stoichiometric precision, researchers must understand the atomic contribution to the total mass.[2]

-

Pyrimidine Core (C₄N₂): The heterocyclic base provides rigidity.[1][2]

-

Dimethyl Substitution (2 x CH₃): Adds lipophilicity and steric bulk at positions 4 and 6.[1][2]

-

Guanidine Linker (CN₃): The planar, basic center responsible for H-bond donor/acceptor activity.[1][2]

Calculation Validation:

Structural Connectivity Diagram

The following diagram illustrates the logical assembly of the molecule from its pharmacophoric subunits.

Figure 1: Structural assembly of the target molecule highlighting the modular pharmacophores.

Part 2: Synthesis & Experimental Protocols

Causality in Synthesis Design

The most robust synthesis route avoids the instability of free guanidine.[1][2] Instead, we utilize N-(4,6-dimethylpyrimidin-2-yl)cyanamide as the electrophile.[1][2] This method is preferred over reacting chloropyrimidines with phenylguanidine because it minimizes regioisomeric byproducts and proceeds under milder conditions.[1][2]

Protocol: Acid-Promoted Amination

Objective: Synthesize 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine with >95% purity.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of N-(4,6-dimethylpyrimidin-2-yl)cyanamide in 2-Propanol (0.5 M concentration).

-

Addition: Add 1.1 equivalents of aniline to the solution.

-

Activation: Add catalytic HCl (10 mol%). Note: The acid protonates the cyano group, increasing its electrophilicity for the nucleophilic attack by aniline.[2]

-

Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor consumption of the cyanamide via TLC (System: DCM/MeOH 9:1).

-

Isolation: Cool to room temperature. The hydrochloride salt of the product may precipitate.[1][2]

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain the title compound as a white solid.[1][2][5][6]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via the cyanamide route, ensuring regio-specificity.[1][2][4]

Part 3: Analytical Validation (E-E-A-T)

To guarantee the integrity of your chemical library, the molecular weight must be validated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1][2]

Mass Spectrometry (HRMS)[1][2]

-

Method: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

-

Acceptance Criteria: Experimental value must be within 5 ppm of theoretical.

-

Interpretation:

¹H-NMR Signature (DMSO-d₆)

-

Methyl Groups: Look for a strong singlet integrating to 6H at approximately δ 2.2–2.4 ppm .[1][2] This confirms the 4,6-dimethyl substitution.[1][2][3][7]

-

Pyrimidine Proton: A singlet at δ 6.5–6.7 ppm (H-5 of pyrimidine ring).[1][2]

-

Phenyl Ring: Multiplets in the aromatic region (δ 7.0–7.5 ppm ) integrating to 5H.[1][2]

-

Guanidine NH: Broad singlets (exchangeable with D₂O), chemical shift varies with concentration and salt form.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9570316, 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine.[1][2] Retrieved from [Link][1][2]

-

Elumalai, V., et al. (2024). Guanidine synthesis from various precursors: Acid promoted amination of pyrimidine-bearing cyanamide.[1][2][8] ResearchGate.[1][2] Retrieved from [Link]

Sources

- 1. 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine | C13H15N5 | CID 9570316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PHENYLGUANIDINE | 16018-49-8 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CAS 102-06-7: Diphenylguanidine | CymitQuimica [cymitquimica.com]

- 6. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

An In-Depth Technical Guide to the Mechanism of Action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine as a FOXO3 Inhibitor

This guide provides a detailed technical overview of the mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, a notable inhibitor of the Forkhead box O3 (FOXO3) transcription factor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, cellular biology, and medicinal chemistry.

Executive Summary

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine has been identified as an inhibitor of FOXO3-induced gene transcription.[1][2][3] Increased nuclear localization of FOXO3 is implicated in therapeutic resistance in certain cancers, making its inhibition a strategic approach to enhance the efficacy of existing treatments.[2][3] This compound, and its analogs, represents a promising class of molecules for modulating the activity of FOXO transcription factors. This guide will dissect the underlying mechanism, present relevant experimental data, and provide detailed protocols for assessing the bioactivity of this compound.

The FOXO3 Signaling Pathway: A Critical Node in Cellular Regulation

The Forkhead box O (FOXO) family of transcription factors, including FOXO3, are crucial regulators of cellular homeostasis, longevity, and stress responses.[2] They control the expression of genes involved in apoptosis, cell cycle arrest, DNA repair, and metabolism. The transcriptional activity of FOXO3 is primarily regulated by the PI3K/Akt signaling pathway. When activated, Akt phosphorylates FOXO3, leading to its sequestration in the cytoplasm and preventing its nuclear functions. In the absence of this signaling, FOXO3 translocates to the nucleus, binds to a consensus DNA sequence (5′-TTGTTTAC-3′), and initiates the transcription of its target genes.[2]

The inhibitory action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine targets the DNA-binding domain (DBD) of FOXO3, thereby preventing it from engaging with the promoter regions of its target genes.[1][2][3][4]

Caption: The FOXO3 signaling pathway and the point of inhibition.

Mechanism of Inhibition: Targeting the DNA-Binding Domain

Molecular docking and NMR spectroscopy studies have elucidated that 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine and its analogs interact with the DNA-binding domain of FOXO3.[1][2][3][4] This interaction sterically hinders the binding of FOXO3 to the promoter regions of its target genes, thereby inhibiting gene transcription.

Molecular Docking Insights

Computational modeling suggests that the phenylguanidine moiety plays a critical role in the binding interaction. The guanidinium group can form hydrogen bonds with key residues within the DNA-binding domain, while the phenyl and dimethylpyrimidine groups likely engage in hydrophobic and van der Waals interactions, contributing to the overall binding affinity.

Caption: Key interactions between the inhibitor and the FOXO3 DNA-binding domain.

Quantitative Assessment of Inhibitory Potency

The inhibitory activity of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine and its analogs has been quantified using cellular assays that measure the transcription of FOXO3 target genes. A study of a series of phenylpyrimidinylguanidines demonstrated that derivatives of this core structure can inhibit FOXO3-induced gene transcription in the submicromolar range.[2][3] While the precise IC50 for the title compound is part of a larger dataset, the study confirms its activity and provides a basis for structure-activity relationship (SAR) analysis.

Table 1: Comparative Potency of Phenylpyrimidinylguanidine Analogs

| Compound ID | R Group (Linker) | IC50 (µM) |

|---|---|---|

| 5cb | Direct Linkage | ~1-10 (Estimated) |

| Analog A | Methylene Linker | < 1 |

| Analog B | Ethylene Linker | < 0.5 |

| Analog C | Propoxy Linker | < 0.2 |

(Data is illustrative based on the trends reported in the source literature.[2][3])

The data indicates that lengthening the linker between the guanidine and aryl groups can significantly increase potency.[2][3]

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of FOXO3 inhibitors.[2][3]

Cell-Based FOXO3 Reporter Assay

This assay quantitatively measures the inhibition of FOXO3-mediated gene transcription.

Objective: To determine the IC50 of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine.

Materials:

-

Human cancer cell line (e.g., U2OS)

-

FOXO3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Transfection: Co-transfect the cells with the FOXO3-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the FOXO3 reporter assay.

Conclusion and Future Directions

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is a validated inhibitor of FOXO3-induced gene transcription, acting through direct interaction with the DNA-binding domain of the FOXO3 protein. The established SAR for this class of compounds provides a clear path for the rational design of more potent and selective inhibitors. Future research should focus on obtaining high-resolution crystal structures of the inhibitor-FOXO3 complex to further refine molecular models and guide lead optimization. Additionally, in vivo studies are warranted to evaluate the therapeutic potential of these compounds in relevant cancer models.

References

-

Kohoutova, K., et al. (2022). Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega, 7(38), 34632–34646. [Link][1][4]

-

Kohoutova, K., et al. (2022). Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. PubMed Central. [Link][2][3]

-

Dočekal, V. (2022). Lengthening the Guanidine-Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ORCID. [Link]

-

Figshare. (2022). Item - Lengthening the Guanidine–Aryl Linker of ... Figshare. [Link]

-

Myatt, S. S., & Lam, E. W. F. (2007). The FOXO family of transcription factors. Recent advances in understanding the role of FOXO3. [Link][5]

-

Obsil, T., & Obsilova, V. (2019). Modulating FOXO3 transcriptional activity by small, DBD-binding molecules. eLife. [Link][6]

-

PubChem. 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine. PubChem. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lengthening the Guanidine-Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in understanding the role of FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating FOXO3 transcriptional activity by small, DBD-binding molecules | eLife [elifesciences.org]

- 7. 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine | C13H15N5 | CID 9570316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery of phenylguanidine compounds

Technical Guide: Discovery and Optimization of Phenylguanidine Therapeutics

Abstract

This technical guide provides a comprehensive analysis of phenylguanidine scaffolds in medicinal chemistry, focusing on their role as privileged structures in the development of alpha-2 adrenergic agonists, sodium channel blockers, and emerging anti-infectives. It details the synthetic evolution from classical cyanamide coupling to modern catalytic guanylation, delineates the structure-activity relationships (SAR) governing receptor selectivity, and provides validated experimental protocols for synthesis and pharmacological characterization.

Introduction: The Phenylguanidine Pharmacophore

The phenylguanidine moiety consists of a guanidine group (

Medicinal Significance:

-

Cationic Anchor: The protonated guanidinium head group mimics the arginine side chain, forming critical salt bridges with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and ion channels.

-

Pi-Cation Interactions: The delocalized positive charge engages in strong pi-cation interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) within receptor binding pockets, a mechanism central to the high affinity of drugs like Guanfacine and Guanabenz .

Chemical Synthesis & Optimization

Synthetic Pathways

Two primary routes dominate the synthesis of phenylguanidine libraries: the classical Cyanamide Addition and the modern Guanylation of Amines .

Method A: Classical Cyanamide Addition (Industrial Standard) [1]

-

Mechanism: Nucleophilic attack of an aniline derivative on the nitrile carbon of cyanamide under acidic conditions.[1]

-

Utility: Scalable for simple derivatives (e.g., 2,6-dichlorophenylguanidine).

Method B: Guanylation via Thiourea (Versatile for Analogs) [1]

-

Mechanism: Activation of a phenylthiourea intermediate followed by displacement with ammonia or amines.[1]

-

Utility: Allows for complex substitution patterns on the guanidine nitrogens.

Visualization: Synthetic Workflow

Figure 1: Dual pathways for phenylguanidine synthesis. The primary route (solid lines) utilizes cyanamide, while the alternative thiourea route (dashed box) offers diversity for N-substituted analogs.

Structure-Activity Relationships (SAR)

The biological activity of phenylguanidines is tightly controlled by the electronic and steric environment of the phenyl ring.

The "Ortho-Effect" in Alpha-2 Agonists

For alpha-2 adrenergic agonists (e.g., Guanfacine), substitution at the 2- and 6-positions of the phenyl ring is critical.

-

Steric Constraint: Bulky groups (Cl, Me) at the ortho positions force the phenyl ring and the guanidine plane to twist out of coplanarity.[1] This specific conformation fits the hydrophobic pocket of the

-adrenergic receptor.[1] -

Electronic Modulation: Electron-withdrawing groups (Cl) lower the pKa slightly, optimizing the ratio of ionized to non-ionized species for blood-brain barrier (BBB) penetration.[1]

Comparative Data: Substituent Effects

| Compound | Phenyl Substituents | Target Affinity ( | Primary Indication | Key Feature |

| Phenylguanidine | None | >10,000 | Toxic/Inactive | Lacks steric lock |

| Guanfacine | 2,6-Dichloro | 32 ( | ADHD, Hypertension | High selectivity, lower sedation |

| Guanabenz | 2,6-Dichloro | 12 ( | Hypertension | Also targets prions (PSI+) |

| Amiloride | Pyrazine core | ~500 (NaV) | Diuretic | Sodium channel blocker |

Mechanism of Action: Alpha-2A Signaling

Phenylguanidine agonists like Guanfacine function by activating the Gi-coupled

Visualization: Signaling Pathway[1]

Figure 2: Signal transduction pathway of phenylguanidine agonists.[1] Activation of the Gi-protein complex leads to reduced cAMP and inhibition of norepinephrine release via calcium channel blockade.[1]

Detailed Experimental Protocols

Protocol: Synthesis of 2,6-Dichlorophenylguanidine Nitrate

A robust, self-validating protocol for synthesizing the core scaffold of Guanfacine/Guanabenz.

Reagents:

-

2,6-Dichloroaniline (1.0 eq)

-

Cyanamide (50% aq.[1] solution, 1.5 eq)

-

Nitric Acid (conc., 1.1 eq)[1]

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Salt Formation: Dissolve 2,6-dichloroaniline (16.2 g, 0.1 mol) in Ethanol (50 mL). Slowly add concentrated Nitric Acid (7 mL) dropwise while cooling in an ice bath to precipitate the aniline nitrate salt.

-

Validation Point: Ensure temperature remains <10°C to prevent nitration of the ring.[1]

-

-

Coupling: Add Cyanamide solution (1.5 eq) to the mixture. Heat to reflux (85°C) for 16 hours.[1]

-

Monitoring: Monitor consumption of aniline via TLC (Mobile phase: 10% MeOH in DCM).

-

-

Isolation: Cool the reaction mixture to 0°C. The product, 2,6-dichlorophenylguanidine nitrate, will crystallize as a white solid.

-

Purification: Filter the solid and wash with cold ethanol/ether (1:1). Recrystallize from water if purity <98% (HPLC).[1]

-

Characterization:

-

1H NMR (DMSO-d6): Expect broad singlet at ~7.2 ppm (Guanidine NH) and doublet/triplet pattern for the 2,6-substituted phenyl ring.

-

Melting Point: 214–215°C (Literature standard).[1]

-

Protocol: Radioligand Binding Assay ( Selectivity)

Determines the affinity (

-

Membrane Prep: Harvest CHO cells stably expressing human

receptors.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4). -

Incubation:

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Synthesis of Phenylguanidine Derivatives

-

Pharmacology of Guanfacine

-

Structure-Activity Relationships (SAR)

-

Guanabenz and Protein Folding

-

Sodium Channel Blockers

Sources

- 1. youtube.com [youtube.com]

- 2. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of diphenyl amine based sodium channel blockers, effective against hNav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives - Google Patents [patents.google.com]

The Ascendancy of Pyrimidinyl Guanidines in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinyl guanidine scaffold represents a privileged chemotype in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules implicated in numerous pathologies. This in-depth technical guide provides a comprehensive exploration of the established and emerging therapeutic targets of pyrimidinyl guanidine compounds. We will delve into the mechanistic intricacies of their interactions with key oncogenic kinases, their emerging roles in neurodegenerative and infectious diseases, and provide a practical framework for the identification and validation of novel targets. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and actionable experimental insights to accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Pyrimidinyl Guanidine Moiety - A Privileged Scaffold in Medicinal Chemistry

The pyrimidinyl guanidine core is a bioisostere of the purine nucleus, a fundamental component of nucleic acids. This structural mimicry allows these compounds to effectively compete with endogenous ligands, such as ATP, for the binding sites of a multitude of enzymes.[1][2] The guanidinium group, being protonated at physiological pH, is adept at forming strong hydrogen bond interactions with biological targets, further enhancing binding affinity and specificity.[3] The pyrimidine ring itself offers multiple points for synthetic modification, enabling the fine-tuning of physicochemical properties and target engagement.[4]

This unique combination of features has led to the development of numerous pyrimidinyl guanidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6] This guide will focus on elucidating the key therapeutic targets that underpin these activities.

Established Therapeutic Targets: A Focus on Kinase Inhibition

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology. The pyrimidinyl guanidine scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.[7]

The Epidermal Growth Factor Receptor (EGFR) Family

Mutations in the EGFR gene are a hallmark of non-small cell lung cancer (NSCLC). Pyrimidinyl guanidine derivatives have been at the forefront of developing next-generation EGFR tyrosine kinase inhibitors (TKIs) that are effective against resistance mutations.

A prime example is Rociletinib (CO-1686) , a 2,4-diaminopyrimidine derivative designed to inhibit EGFR with the L858R activating mutation and the T790M resistance mutation.[1] Rociletinib demonstrated significant clinical activity in patients with T790M-positive NSCLC.[8][9] Although its development was ultimately halted, the story of rociletinib provides valuable insights into the design and optimization of covalent EGFR inhibitors.

Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrimidine system, has been instrumental in the development of potent BTK inhibitors. While not a classical pyrimidinyl guanidine, the underlying pyrimidine core's interaction with the kinase hinge region is a shared feature. For instance, a derivative of the approved BTK inhibitor ibrutinib, featuring a pyrazolo[3,4-d]pyrimidine core, demonstrated an improved IC50 value of 4.2 nM against BTK.[1]

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[10][11] Several pyrimidine-based compounds have been developed as potent PI3K inhibitors. For example, Parsaclisib, a pyrazolo[3,4-d]pyrimidine derivative, is a highly potent and selective inhibitor of the PI3Kδ isoform and has shown promise in clinical trials for various lymphomas.[1]

Other Oncogenic Kinases

The versatility of the pyrimidinyl guanidine scaffold extends to a wide range of other cancer-relevant kinases. The table below summarizes the activity of several pyrimidine-based compounds against various kinases.

| Compound Class | Target Kinase(s) | Reported IC50 Values | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines | BTK | 4.2 nM - 7.95 nM | [1] |

| 2-Aminopyridine Derivatives | JAK2 | 9 nM | [12] |

| Pyrimidine-based Derivatives | Aurora A | 52.2 ± 8.1 nM | [13] |

| Furo[2,3-d]pyrimidine Derivatives | PI3Kα / AKT-1 | Dual Inhibition | [14] |

| 2,4-Diaminopyrimidines | JNK2 | Potent Inhibition | [15] |

| Pyrazolo[3,4-d]pyrimidines | EGFR, HER2 | 186 nM, 254 nM | [2] |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | 0.3 µM, 7.60 µM | [16] |

Emerging Therapeutic Targets and Disease Areas

Beyond oncology, the therapeutic potential of pyrimidinyl guanidine compounds is being explored in other challenging disease areas.

Neurodegenerative Diseases

Kinases such as TBK1, MARK3/4, and DRAK1 have been implicated in the pathogenesis of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[12] Recent studies have identified pyrimidine-based compounds with potent inhibitory activity against these "understudied" kinases, providing valuable chemical tools to probe their function in neurodegeneration.[17][18]

Infectious Diseases

The pyrimidine scaffold is a component of numerous approved antiviral and antibacterial drugs.[6] The guanidine moiety is also known for its antimicrobial properties. The combination of these two pharmacophores in pyrimidinyl guanidine compounds presents a promising avenue for the development of novel anti-infective agents.

Key Signaling Pathways Modulated by Pyrimidinyl Guanidine Compounds

The therapeutic effects of pyrimidinyl guanidine compounds are often mediated by their ability to modulate critical intracellular signaling pathways.

The PI3K/AKT/mTOR Signaling Pathway

As previously mentioned, this pathway is a major target of pyrimidine-based inhibitors. By blocking the activity of PI3K, these compounds can effectively shut down downstream signaling, leading to decreased cell proliferation and survival.[13][19][20][21]

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by pyrimidinyl guanidine inhibitors.

Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of pyrimidinyl guanidine compounds are crucial steps in their development as therapeutic agents.

Target Identification

Several methods can be employed to identify the protein targets of small molecules.[22][23] These include:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to capture its binding partners from a cell lysate.

-

Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be combined with affinity enrichment to identify specific interactors.[19]

Target Engagement and Validation

Once a potential target is identified, it is essential to confirm that the compound directly binds to it in a cellular context and modulates its activity.

CETSA is a powerful technique to assess target engagement in intact cells.[14][22][24][25][26] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

Step-by-Step CETSA Protocol:

-

Cell Treatment: Treat cultured cells with the pyrimidinyl guanidine compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated fraction.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

For kinase targets, in vitro kinase assays are essential to determine the potency and selectivity of the inhibitor. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[23][27][28][29][30]

Step-by-Step ADP-Glo™ Kinase Assay Protocol:

-

Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the pyrimidinyl guanidine inhibitor.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and then measure the luminescence produced by a luciferase-luciferin reaction.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Caption: A generalized experimental workflow for the identification and validation of therapeutic targets for pyrimidinyl guanidine compounds.

-

Cell Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells and are used to assess the cytotoxic or cytostatic effects of the compounds.[4][31][32][33]

-

Western Blotting: This technique is used to measure the levels of specific proteins and their phosphorylation status to confirm that the inhibitor is modulating the target and its downstream signaling pathway in cells.[10][34]

Future Directions and Conclusion

The pyrimidinyl guanidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

-

Expanding the Target Space: Exploring the activity of these compounds against other target classes, such as epigenetic modifiers and protein-protein interactions.

-

Developing More Selective Inhibitors: Utilizing structure-based drug design and advanced synthetic strategies to improve the selectivity of existing compounds and reduce off-target effects.

-

Combination Therapies: Investigating the synergistic effects of pyrimidinyl guanidine compounds with other therapeutic agents to overcome drug resistance.

References

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

- Kaur, R., & Kumar, R. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.

-

Guanidine containing bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Dudhe, R., Sharma, P. K., Verma, P., & Chaudhary, A. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17.

- Al-Warhi, T., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2375591.

- Walter, A. O., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(9), 1438-1454.

- Ma, L., et al. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117865.

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

- Trofimov, A. S., et al. (2019). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 24(18), 3342.

- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

-

Datasets of text - GraphViz examples?. (2023, January 28). Graphviz. Retrieved from [Link]

-

A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (n.d.). ResearchGate. Retrieved from [Link]

- Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in pharmacology, 77, 4.29.1-4.29.23.

-

Clovis Oncology, Inc. (2018, September 25). Rociletinib (CO-1686) USA Expanded Access Program. ClinicalTrials.gov. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(12), 2270.

- Sequist, L. V., et al. (2015). Efficacy of rociletinib (CO-1686) in plasma-genotyped T790M-positive non-small cell lung cancer (NSCLC) patients. Journal of Clinical Oncology, 33(15_suppl), 8001-8001.

- Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 153-157.

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Institutes of Health. Retrieved from [Link]

-

News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(18), 6691.

- Singh, M., & Singh, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195.

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

Key components of the PI3K/Akt/mTOR signalling pathway showing... (n.d.). ResearchGate. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Mayo Clinic. (n.d.). A Study of Rociletinib (CO-1686) for Patients with a Mutant form of Non-Small Cell Lung Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Fierce Biotech. (2015, May 31). Clovis Oncology's Rociletinib (CO-1686) Phase 2 Study Results Demonstrate Consistent and Promising Clinical Activity and Disease Control in Very Advanced Patients with EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC). Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 2). ResearchGate. Retrieved from [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved from [Link]

- Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 6(1), 101-111.

-

Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

Sources

- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. sciensage.info [sciensage.info]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. ascopubs.org [ascopubs.org]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. news-medical.net [news-medical.net]

- 23. promega.com [promega.com]

- 24. youtube.com [youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. promega.com [promega.com]

- 28. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 29. bmglabtech.com [bmglabtech.com]

- 30. carnabio.com [carnabio.com]

- 31. researchhub.com [researchhub.com]

- 32. clyte.tech [clyte.tech]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Technical Deep Dive: Structure-Activity Relationship of Phenylguanidine Derivatives

The following technical guide details the structure-activity relationship (SAR) of phenylguanidine derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the causal links between structural modifications and biological endpoints.

Executive Summary: The Privileged Scaffold

Phenylguanidine derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The core pharmacophore consists of a lipophilic phenyl ring coupled to a highly basic, polar guanidine moiety (

This duality allows the scaffold to participate in:

-

Cation-

interactions and Hydrogen bonding (via the guanidine head). -

Hydrophobic pocket occupancy (via the phenyl tail).

The biological activity of these derivatives is not monolithic; it bifurcates distinctively based on substitution patterns, primarily targeting Alpha-2 Adrenergic Receptors (

Pharmacophore & Mechanistic Targets[1][2][3]

The Core Structure

The template structure comprises a phenyl ring attached to the

-

Region A (Phenyl Ring): Controls steric fit and electronic distribution.

-

Region B (Linker/Nitrogen): The

position; critical for conformational locking. -

Region C (Guanidine Head): The primary interaction site for anionic residues (e.g., Aspartate/Glutamate) in receptor binding pockets.

Mechanism of Action Map

The following diagram illustrates the divergence in pharmacological targets based on structural modifications.

Figure 1: SAR divergence map showing how specific structural zones dictate target selectivity.

Detailed Structure-Activity Relationships (SAR)

Alpha-2 Adrenergic Agonism (The Guanabenz Paradigm)

Compounds like Guanabenz and Guanfacine utilize the phenylguanidine scaffold to mimic the imidazoline ring of clonidine.

-

Ortho-Substitution is Critical:

-

Effect: Substitution at the 2,6-positions (e.g., Cl, Cl) forces the phenyl ring to rotate perpendicular to the guanidine plane. This non-planar conformation is essential for fitting into the hydrophobic pocket of the

-AR. -

Data: Removal of ortho-chlorines (e.g., in unsubstituted phenylguanidine) results in a drastic loss of

affinity (

-

-

Electronic Effects: Electron-withdrawing groups (EWGs) like Cl or

on the ring decrease the

Sodium-Calcium Exchanger (NCX) Inhibition

In heart failure models, inhibiting the reverse mode of NCX prevents calcium overload. Phenylguanidine derivatives (often related to amiloride) are potent blockers.

-

N-Terminal Substitution:

-

Effect: Unlike

agonists, NCX inhibitors benefit from hydrophobic substitutions on the terminal guanidine nitrogens. -

Example: 3',4'-Dichlorobenzamil (DCB) . The addition of a hydrophobic benzyl group to the guanidine nitrogen increases inhibitory potency by ~100-fold compared to the parent amiloride.

-

-

Mechanism: These hydrophobic tails likely interact with the transmembrane segments of the NCX protein, blocking the ion translocation pore.

Comparative Potency Data

| Compound Class | Representative Structure | Key Substituent | Primary Target | Activity ( |

| Guanabenz | 2,6-Dichloro (Phenyl) | |||

| NCX Inhibitor | 3',4'-Dichlorobenzamil | N-Benzyl (Guanidine) | NCX (Cardiac) | |

| Antimicrobial | 3-CF3-benzyloxy deriv.[1] | Meta-CF3 (Phenyl) | Bacterial Membrane | MIC |

Experimental Methodologies

Synthesis Protocol: Guanylation of Anilines

This protocol describes the synthesis of a generic substituted phenylguanidine via the cyanamide route. This method is preferred for its scalability and atom economy.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Cyanamide (50% aq.[2] solution, 1.5 eq)

-

Hydrochloric acid (conc.)

-

Solvent: Ethanol or Water

Workflow:

-

Salt Formation: Dissolve the aniline in ethanol. Add equimolar HCl dropwise to generate the aniline hydrochloride salt. Evaporate to dryness if necessary to remove excess HCl, or proceed in situ.

-

Guanylation: Re-dissolve the salt in water/ethanol (1:1). Add Cyanamide solution.[2]

-

Reflux: Heat the mixture to reflux (

) for 4–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -

Workup: Cool the solution.

-

If precipitate forms: Filter and wash with cold acetone.

-

If no precipitate: Basify with NaOH to pH > 12 to precipitate the free base, or treat with

to isolate as the carbonate salt.

-

-

Purification: Recrystallize from water or ethanol/ether.

Figure 2: Step-wise synthesis workflow for phenylguanidine derivatives.

Biological Assay: NCX Inhibition (Validation)

To verify NCX inhibitory activity, a Calcium Uptake Assay in membrane vesicles is the gold standard.

-

Preparation: Isolate sarcolemmal vesicles from cardiac tissue (e.g., guinea pig left ventricle).

-

Loading: Load vesicles with

by incubating in high NaCl buffer (160 mM NaCl). -

Initiation: Dilute

-loaded vesicles into -

Treatment: Add test phenylguanidine derivative at varying concentrations (0.1

M – 100 -

Termination: Stop reaction after 1–5 seconds using ice-cold

stop solution (blocks calcium channels). -

Quantification: Filter vesicles and measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Future Directions & Computational Insights

Recent in silico docking studies suggest that the phenylguanidine scaffold can be further optimized for multi-target ligands (e.g., dual

-

Strategy: Link the guanidine nitrogen to a piperazine moiety.

-

Rationale: The piperazine extends the pharmacophore to interact with secondary binding pockets in GPCRs, enhancing selectivity profiles and reducing cardiovascular side effects associated with pure

agonism.

References

-

Vertex Pharmaceuticals. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost alpha2-adrenergic receptor agonistic activity. Journal of Medicinal Chemistry. Link

-

Timmermans, P. B., et al. (1980). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry. Link

-

Kaczor, A. A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI Molecules. Link

-

Kaczorowski, G. J., et al. (1989). Inhibition of Na+/Ca2+ Exchange in Membrane Vesicle and Papillary Muscle Preparations From Guinea Pig Heart by Analogs of Amiloride. Circulation Research. Link

-

Nagy, P., et al. (2022). Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition. MDPI Pharmaceuticals. Link

Sources

Methodological & Application

Quantitative Analysis of Guanidine Compounds in Complex Matrices by LC-MS/MS: A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine compounds, a class of highly polar and basic molecules, are of significant interest in pharmaceutical development, clinical diagnostics, and environmental monitoring. This application note provides a comprehensive, field-proven guide to developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of guanidine compounds. We delve into the causal reasoning behind critical experimental choices, from sample preparation strategies designed to mitigate matrix effects to the selection of chromatographic modes tailored for polar analytes. This guide offers detailed, step-by-step protocols, method validation parameters, and troubleshooting insights to ensure the generation of reliable and reproducible data for both endogenous and exogenous guanidine compounds.

Introduction: The Analytical Challenge of Guanidine Compounds

The guanidinium group, characterized by its resonant structure and high basicity (pKa typically >12), imparts unique chemical properties to a wide range of molecules.[1] Prominent examples include the widely prescribed anti-diabetic drug metformin, the dietary supplement creatine, and various endogenous metabolites and environmental contaminants.[2][3] The inherent polarity and strong basicity of these compounds present a significant analytical challenge for traditional reversed-phase liquid chromatography, where they often exhibit poor retention and chromatographic peak shape.

Furthermore, when analyzing these compounds in complex biological matrices such as plasma, urine, or tissue homogenates, co-eluting endogenous substances can interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy and precision of quantitative results.[4][5][6] Therefore, a successful analytical strategy must address both the chromatographic retention of these polar analytes and the mitigation of matrix interferences.[7] This guide details a systematic approach to overcoming these challenges using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Foundational Strategy: The Analytical Workflow

A robust LC-MS/MS method is a self-validating system where each step is optimized to ensure the final data is accurate and reproducible. The workflow for guanidine compound analysis is a multi-stage process designed to isolate the analyte from interferences and present it cleanly to the detector.

Caption: Overall workflow for guanidine compound analysis.

Sample Preparation: The Key to Mitigating Matrix Effects

The primary goal of sample preparation is to remove matrix components, such as phospholipids and proteins, that are known to cause significant ion suppression in electrospray ionization (ESI). For guanidine compounds, which are positively charged at physiological pH, Solid-Phase Extraction (SPE) using a mixed-mode or weak cation-exchange sorbent is the most effective strategy.[8]

Causality: A cation-exchange mechanism leverages the positive charge of the protonated guanidine group to selectively retain the analyte on the sorbent while allowing neutral and anionic matrix components to be washed away. A subsequent elution step using a solvent that neutralizes the charge or displaces the analyte provides a clean, concentrated sample for analysis. The use of a stable isotope-labeled (SIL) internal standard is critical to correct for any analyte loss during extraction and to compensate for matrix effects.[8]

Protocol 1: Mixed-Mode Cation-Exchange SPE for Plasma Samples

This protocol is designed for the extraction of a representative guanidine compound, such as metformin, from human plasma.

-

Sample Pre-treatment:

-

To a 100 µL aliquot of plasma, add 10 µL of an internal standard working solution (e.g., Metformin-d6).

-

Add 200 µL of 4% phosphoric acid in water to precipitate proteins and ensure the analyte is fully protonated.

-

Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode weak cation-exchange SPE cartridge (e.g., Waters Oasis WCX) with 1 mL of methanol.[8]

-

Equilibrate the cartridge with 1 mL of deionized water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained matrix components.

-

Wash the cartridge with 1 mL of methanol to remove non-polar and weakly retained interferences.

-

-

Elution:

-

Elute the analyte and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. This basic mobile phase neutralizes the positive charge on the analyte, releasing it from the cation-exchange sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 10 mM ammonium formate) for LC-MS/MS analysis.

-

Liquid Chromatography: Mastering the Separation of Polar Compounds

The Challenge: Guanidine compounds are notoriously difficult to retain on conventional C18 reversed-phase columns due to their high polarity.

The Solution: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for separating polar compounds.[9][10][11] In HILIC, a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12]

Mechanism of Separation: The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like guanidines, can then partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which moves the analyte from the stationary phase into the mobile phase. This is effectively the opposite of reversed-phase chromatography.

Caption: HILIC separation mechanism for polar compounds.

Protocol 2: HILIC Method for Guanidine Compound Separation

| Parameter | Recommended Condition | Rationale |

| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | Amide phases offer excellent retention and peak shape for highly basic compounds. |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water (pH ~3.0) | The buffer controls ionic strength and the acidic pH ensures the analyte remains protonated.[13] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent for HILIC mode. |

| Gradient | 90% B -> 60% B over 5 minutes | A gradual increase in water content effectively elutes the polar analytes. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces mobile phase viscosity. |

| Injection Vol. | 5 µL | Small volume to minimize peak distortion. |

Mass Spectrometry: Achieving Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification.[14] For guanidine compounds, Electrospray Ionization (ESI) in the positive ion mode is ideal due to the high basicity of the guanidinium group, which readily accepts a proton to form a stable [M+H]+ ion.

The Principle of MRM: Quantification is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

-

Q1 (First Quadrupole): Selects the protonated precursor ion ([M+H]+) of the target analyte.

-

Q2 (Collision Cell): The selected ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects a specific, stable fragment ion (product ion) unique to the analyte.

This process of selecting a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, enabling low limits of quantification.[8]

Protocol 3: MS/MS Parameter Optimization

-

Analyte Infusion: Infuse a standard solution of the target compound directly into the mass spectrometer to determine the m/z of the most abundant precursor ion, which will be the [M+H]+.

-

Product Ion Scan: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion in the collision cell at various collision energies (CE) to identify the most stable and intense product ions.

-

MRM Transition Selection: Select the most intense and specific precursor-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

-

Optimization: Optimize MS parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the selected MRM transitions.

Table 1: Example MRM Parameters for Metformin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Metformin (Quantifier) | 130.1 | 71.1 | 22 | 100 |

| Metformin (Qualifier) | 130.1 | 60.1 | 25 | 100 |

| Metformin-d6 (IS) | 136.1 | 77.1 | 22 | 100 |

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to demonstrate its reliability for the intended application. Validation should be performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters are summarized below.

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Purpose |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |

| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration. |

| Accuracy & Precision | Accuracy: within ±15% of nominal value. Precision (CV): ≤15%. (±20% and ≤20% at LLOQ). | Ensures the method provides results that are both correct (accurate) and reproducible (precise). |

| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤20%. | The lowest concentration that can be reliably quantified.[15] |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | Assesses the degree of ion suppression or enhancement caused by the matrix.[6][16] |

| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |

| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage conditions. | Ensures the analyte does not degrade during sample handling and storage. |

Conclusion

The LC-MS/MS analysis of guanidine compounds, while challenging, can be performed with high accuracy and sensitivity through a systematic and scientifically grounded approach. The combination of a well-designed sample preparation strategy, such as mixed-mode cation-exchange SPE, with the resolving power of HILIC and the specificity of tandem mass spectrometry provides a robust platform for quantification. By understanding the underlying chemical principles of each step, researchers can develop and validate reliable methods suitable for pharmaceutical research, clinical studies, and other demanding applications.

References

-

Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. (2021). National Institutes of Health (NIH). [Link]

-

LC-MS/MS Fundamentals. (2023). YouTube. [Link]

-

LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. AIR Unimi. [Link]

-

Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. [Link]

-

Quantitative analysis of endogenous compounds. (2016). PubMed. [Link]

-

Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). National Institutes of Health (NIH). [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. (2021). National Institutes of Health (NIH). [Link]

-

Gas-liquid chromatographic measurement of guanidino acids. (1976). PubMed. [Link]

-

Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). National Institutes of Health (NIH). [Link]

-

Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC. [Link]

-

Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). PubMed. [Link]

-

Guanidine derivatives. (2005). Chromatography Forum. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

-

The mass spectra of the guanidines. ResearchGate. [Link]

-

A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. (2012). Royal Society of Chemistry. [Link]

-

Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-